N-(4-anilinophenyl)-2-chloro-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-anilinophenyl)-2-chloro-4-methylbenzamide, commonly known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a crucial role in the regulation of gene expression and protein degradation. ACY-1215 has shown promising results in preclinical studies for the treatment of various types of cancer, inflammatory diseases, and neurodegenerative disorders.
Wirkmechanismus
N-(4-anilinophenyl)-2-chloro-4-methylbenzamide plays a critical role in the regulation of protein degradation by controlling the acetylation of tubulin, a protein involved in the formation of microtubules. ACY-1215 inhibits this compound, leading to the accumulation of acetylated tubulin and the disruption of the microtubule network. This disruption leads to the activation of the unfolded protein response (UPR), a cellular defense mechanism that helps to eliminate misfolded proteins.
Biochemical and physiological effects:
ACY-1215 has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in rheumatoid arthritis, and improve cognitive function in Alzheimer's disease models. Additionally, ACY-1215 has been shown to enhance the efficacy of other anticancer drugs and reduce the toxicity of chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ACY-1215 in lab experiments include its high potency, selectivity, and specificity for N-(4-anilinophenyl)-2-chloro-4-methylbenzamide. However, the limitations of using ACY-1215 include its poor solubility in water and its potential toxicity, which may limit its clinical applications.
Zukünftige Richtungen
Future research directions for ACY-1215 include exploring its potential therapeutic applications in other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to optimize the dosing and delivery of ACY-1215 to improve its efficacy and reduce its toxicity. Finally, the development of more potent and selective N-(4-anilinophenyl)-2-chloro-4-methylbenzamide inhibitors may lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of ACY-1215 involves the reaction of 4-anilinophenylamine with 2-chloro-4-methylbenzoyl chloride in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
ACY-1215 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, ACY-1215 has shown efficacy in inhibiting the growth of multiple myeloma cells, reducing inflammation in rheumatoid arthritis, and improving cognitive function in Alzheimer's disease models.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-2-chloro-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c1-14-7-12-18(19(21)13-14)20(24)23-17-10-8-16(9-11-17)22-15-5-3-2-4-6-15/h2-13,22H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJYDUHYAXWAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198928 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.